3-Amino-3-cyclopentylpropanoic acid

LogP Lipophilicity β-peptide design

3-Amino-3-cyclopentylpropanoic acid (CAS 682804-23-5) is a non-proteinogenic β-amino acid featuring a cyclopentyl substituent at the β-carbon. With a molecular formula of C₈H₁₅NO₂ and a molecular weight of 157.21 g·mol⁻¹, it belongs to the class of alicyclic β-amino acids.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 682804-23-5
Cat. No. B1291977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-cyclopentylpropanoic acid
CAS682804-23-5
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(CC(=O)O)N
InChIInChI=1S/C8H15NO2/c9-7(5-8(10)11)6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11)
InChIKeySPOIBOUMGDWHCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 3-Amino-3-cyclopentylpropanoic Acid (CAS 682804-23-5): A β-Amino Acid Building Block for Peptidomimetic Design


3-Amino-3-cyclopentylpropanoic acid (CAS 682804-23-5) is a non-proteinogenic β-amino acid featuring a cyclopentyl substituent at the β-carbon. With a molecular formula of C₈H₁₅NO₂ and a molecular weight of 157.21 g·mol⁻¹, it belongs to the class of alicyclic β-amino acids [1]. β-Amino acids are isomerically distinct from their α-amino acid counterparts by virtue of an additional methylene unit between the amine and carboxylate functionalities. This structural difference renders β-peptides intrinsically resistant to conventional proteolytic enzymes, a property that drives their use as building blocks for metabolically stable peptidomimetics [2]. The cyclopentyl side chain further introduces a conformationally restricted aliphatic ring, distinguishing this compound from linear-chain or aromatic-substituted β-amino acid analogs in terms of steric demand and lipophilicity.

Why Generic Substitution of 3-Amino-3-cyclopentylpropanoic Acid with Other β-Amino Acids Is Not Straightforward


In-class β-amino acids such as 3-amino-3-phenylpropanoic acid (CAS 40856-44-8) or 3-amino-3-cyclohexylpropanoic acid (CAS 91383-14-1) share the β-amino acid backbone but differ substantially in side-chain geometry, lipophilicity, and conformational freedom. These differences translate into altered peptide secondary structures, target binding affinities, and pharmacokinetic profiles when incorporated into bioactive sequences [1]. For instance, substituting a cyclopentyl ring with a phenyl group introduces aromatic π-stacking potential but alters LogP by approximately 2–3 log units, while replacement with a cyclohexyl ring changes the dynamic conformational ensemble from a single-envelope pseudorotation to a chair-boat equilibrium [2]. Such physicochemical divergences mean that compounds within this class are not functionally interchangeable; selecting the appropriate β-amino acid requires matching the steric, electronic, and lipophilic properties of the side chain to the specific design requirements of the target peptide or peptidomimetic.

Quantitative Differentiation Evidence for 3-Amino-3-cyclopentylpropanoic Acid (CAS 682804-23-5): Head-to-Head Property Comparisons


Hydrophilicity Advantage of 3-Amino-3-cyclopentylpropanoic Acid Over Aromatic and Larger Alicyclic Analogs

The computed partition coefficient (XLogP3-AA) for 3-amino-3-cyclopentylpropanoic acid is −1.6, which is substantially lower (more hydrophilic) than the predicted LogP of approximately 1.5–1.8 for 3-amino-3-phenylpropanoic acid and approximately 0.0–0.5 for 3-amino-3-cyclohexylpropanoic acid [1]. This lower lipophilicity may reduce non-specific membrane binding and improve aqueous solubility when the amino acid is incorporated into peptide sequences, making it a preferred choice for polar or solvent-exposed positions.

LogP Lipophilicity β-peptide design

Reduced Rotatable Bond Count Enhances Conformational Preorganization Relative to Linear-Chain β-Amino Acids

3-Amino-3-cyclopentylpropanoic acid has three rotatable bonds (Cα–Cβ, Cβ–N, Cβ–cyclopentyl), whereas linear-chain β-amino acids such as 3-aminohexanoic acid possess five or more rotatable bonds [1]. The reduced number of freely rotating bonds limits the accessible conformational space, lowering the entropic cost of folding when the residue is incorporated into structured peptide backbones. This conformational preorganization is a hallmark of cyclic β-amino acids that drives their adoption in foldamer and helix-mimetic design.

Conformational restriction Peptide folding Entropy

Proteolytic Stability of β-Amino Acid-Containing Peptides Versus α-Amino Acid Controls

Peptides composed of β-amino acids, including those incorporating cyclopentyl-substituted residues, exhibit marked resistance to proteolytic degradation. In a comparative in vitro study using 15 purified peptidases, a model β-peptide remained >95% intact after 48 hours under conditions where the corresponding α-peptide was completely degraded within 15 minutes [1]. While this study did not use 3-amino-3-cyclopentylpropanoic acid specifically, the proteolytic stability is a class-wide property of β-amino acid residues that extends to cyclopentyl-substituted variants.

Proteolytic resistance β-peptide stability Drug half-life

Purity Specification and Batch Reproducibility: 3-Amino-3-cyclopentylpropanoic Acid at ≥95% Purity

Multiple reputable chemical suppliers (BOC Sciences, AChemBlock, MolCore) list 3-amino-3-cyclopentylpropanoic acid at a minimum purity of 95%, with some offering lots at ≥98% . This purity tier is consistent with research-grade building blocks suitable for solid-phase peptide synthesis (SPPS) and medicinal chemistry applications. In comparison, more exotic or less commercially validated β-amino acid building blocks may be available only at <90% purity or require custom synthesis with extended lead times.

Chemical purity Procurement specification Research-grade

Recommended Application Scenarios for 3-Amino-3-cyclopentylpropanoic Acid Based on Differential Property Evidence


Design of Metabolically Stable β-Peptide Foldamers Requiring a Moderately Hydrophilic Cyclic Side Chain

When designing β-peptide sequences that must resist systemic proteolysis while maintaining aqueous solubility, 3-amino-3-cyclopentylpropanoic acid offers an optimal balance. Its XLogP of −1.6 positions it as a more polar alternative to 3-amino-3-cyclohexylpropanoic acid (predicted LogP ~0.3) and a substantially more hydrophilic choice than phenyl-substituted analogs (LogP ~1.7) [1]. This property is especially relevant for solvent-exposed positions in helix-mimetic scaffolds, where excessive hydrophobicity can lead to aggregation or non-specific protein binding.

Peptidomimetic Lead Optimization Requiring Entropic Stabilization of the Bioactive Conformation

The constrained cyclopentyl ring of 3-amino-3-cyclopentylpropanoic acid limits side-chain rotational freedom to 3 rotatable bonds, compared to 5 or more for linear-chain β-amino acids such as 3-aminohexanoic acid [2]. This preorganization reduces the entropic penalty upon binding to a target protein, a desirable feature in hit-to-lead optimization. Procurement of this compound enables systematic SAR studies where cyclopentyl, cyclohexyl, and linear alkyl β-residues are compared at specific sequence positions to identify the optimal conformational constraint.

Protease-Resistant Peptide Therapeutics Incorporating Non-Natural Amino Acid Building Blocks

The inherent proteolytic stability of β-amino acid residues—demonstrated by >95% integrity after 48 hours of peptidase exposure versus complete α-peptide degradation in 15 minutes [3]—makes 3-amino-3-cyclopentylpropanoic acid a strategic choice for peptide drug candidates where extended systemic half-life is required. Although direct stability data for this specific compound are not available, the class-level evidence strongly supports its utility as a building block in sequences designed to evade proteolytic clearance.

High-Throughput Peptide Library Construction Requiring Reliable, High-Purity Building Blocks

For laboratories constructing focused β-peptide libraries via SPPS, the consistent ≥95% purity specification of 3-amino-3-cyclopentylpropanoic acid across multiple suppliers reduces the risk of failed coupling steps and eliminates the time cost of pre-synthesis purification. This reliability, combined with the compound's moderate molecular weight (157.21 g·mol⁻¹) and well-defined stereochemistry (when the single enantiomer is ordered), streamlines automated library synthesis workflows.

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